1-(2-Chloro-acetyl)-piperidin-3-one 1-(2-Chloro-acetyl)-piperidin-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13452887
InChI: InChI=1S/C7H10ClNO2/c8-4-7(11)9-3-1-2-6(10)5-9/h1-5H2
SMILES: C1CC(=O)CN(C1)C(=O)CCl
Molecular Formula: C7H10ClNO2
Molecular Weight: 175.61 g/mol

1-(2-Chloro-acetyl)-piperidin-3-one

CAS No.:

Cat. No.: VC13452887

Molecular Formula: C7H10ClNO2

Molecular Weight: 175.61 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Chloro-acetyl)-piperidin-3-one -

Specification

Molecular Formula C7H10ClNO2
Molecular Weight 175.61 g/mol
IUPAC Name 1-(2-chloroacetyl)piperidin-3-one
Standard InChI InChI=1S/C7H10ClNO2/c8-4-7(11)9-3-1-2-6(10)5-9/h1-5H2
Standard InChI Key QNHFVGFKBDQTRB-UHFFFAOYSA-N
SMILES C1CC(=O)CN(C1)C(=O)CCl
Canonical SMILES C1CC(=O)CN(C1)C(=O)CCl

Introduction

Structural and Molecular Characteristics

The molecular structure of 1-(2-chloro-acetyl)-piperidin-3-one comprises a six-membered piperidine ring with a ketone group at the 3-position and a chloroacetyl substituent (-CO-CH₂-Cl) bonded to the nitrogen atom. Key structural features include:

Molecular Geometry and Conformation

X-ray crystallographic studies of related piperidin-4-one derivatives reveal distorted boat or chair conformations in the heterocyclic ring, depending on substituent steric effects . For instance, in 1-(2-chloroacetyl)-3,3-dimethyl-2,6-di-p-tolylpiperidin-4-one, the piperidine ring adopts a distorted boat conformation, with aryl substituents inclined at angles of 73.2°–87.22° relative to the ring plane . While direct data for the 3-keto analog is unavailable, computational modeling predicts similar conformational flexibility, influenced by the electron-withdrawing chloroacetyl group.

Spectroscopic Properties

  • IR Spectroscopy: The carbonyl stretches of the ketone (C=O, ~1700–1750 cm⁻¹) and amide (C=O, ~1650–1680 cm⁻¹) groups dominate the infrared spectrum, with C-Cl absorption appearing near 750 cm⁻¹.

  • NMR: In the ¹H NMR spectrum, the piperidine ring protons resonate between δ 1.5–3.5 ppm, while the chloroacetyl methylene (CH₂Cl) appears as a singlet near δ 4.2–4.5 ppm . The ¹³C NMR spectrum shows characteristic signals for the ketone (~205–210 ppm) and amide carbonyl (~165–170 ppm) .

Table 1: Key Molecular Descriptors of 1-(2-Chloro-acetyl)-piperidin-3-one

PropertyValue/DescriptionSource
Molecular FormulaC₇H₁₀ClNO₂
Molecular Weight175.61 g/mol
Exact Mass175.040 Da
Topological Polar Surface Area37.38 Ų
LogP (Octanol-Water)0.35
SMILESC1CC(=O)CN(C1)C(=O)CCl
InChIKeyQNHFVGFKBDQTRB-UHFFFAOYSA-N

Synthesis and Preparation

Conventional Synthesis Routes

The most widely reported method for synthesizing 1-(2-chloro-acetyl)-piperidin-3-one involves the acylation of piperidin-3-one with chloroacetyl chloride under basic conditions. A representative procedure, adapted from analogous piperidin-4-one syntheses , proceeds as follows:

  • Reaction Setup: Piperidin-3-one (1.0 eq) is dissolved in anhydrous benzene or dichloromethane under inert atmosphere.

  • Base Addition: Triethylamine (1.1 eq) is added to scavenge HCl generated during the reaction.

  • Acylation: Chloroacetyl chloride (1.05 eq) is added dropwise at 0–5°C to minimize side reactions.

  • Workup: After stirring for 4–7 h at room temperature, the mixture is quenched with ice water, extracted with ethyl acetate, and purified via recrystallization (ethanol/water) .

Table 2: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature0–25°CPrevents decomposition
SolventBenzene, CH₂Cl₂Enhances reactivity
Equivalents of Base1.1–1.3 eqNeutralizes HCl
Reaction Time4–7 hCompletes acylation

Yields typically range from 60–85%, with purity confirmed by TLC (Rf ~0.5 in ethyl acetate/hexane).

Microwave-Assisted Synthesis

Emerging protocols employ microwave irradiation to accelerate the acylation step. In a study of analogous acetamide derivatives, microwave heating at 100°C for 15 minutes improved yields by 20% compared to conventional heating . This method reduces side product formation, particularly hydrolysis of the chloroacetyl group .

Reactivity and Functionalization

The chloroacetyl moiety confers two primary reactive sites:

  • Nucleophilic Aromatic Substitution: The chlorine atom is susceptible to displacement by amines, thiols, or alkoxides, enabling diversification of the N-acyl group .

  • Ketone Reactivity: The piperidin-3-one carbonyl participates in condensation reactions (e.g., with hydrazines to form hydrazones) or reductions to secondary alcohols .

Example: Amine Substitution

Treatment with morpholine in acetonitrile at 70°C replaces the chloride with a morpholino group, yielding 1-(2-morpholinoacetyl)-piperidin-3-one—a precursor for CNS-active compounds .

SupplierPurityPackagingPrice (USD/g)
Vulcanchem95%1 g, 5 g$120–$150
CymitQuimica98%250 mg$200
Amber MolTech LLCCustomBulkQuote-based

Note: Compound discontinuation has been reported by some vendors; advance inquiry is advised.

Future Research Directions

  • Synthetic Methodology: Developing enantioselective routes using chiral auxiliaries or organocatalysts .

  • Biological Screening: Prioritizing in vitro assays against neglected tropical disease targets (e.g., Trypanosoma cruzi).

  • Material Science Applications: Exploring use as a ligand in transition metal catalysis (e.g., palladium-catalyzed cross-couplings).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator